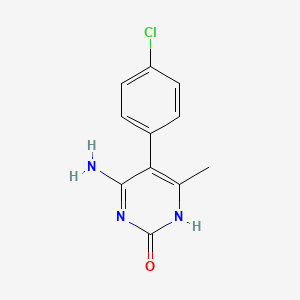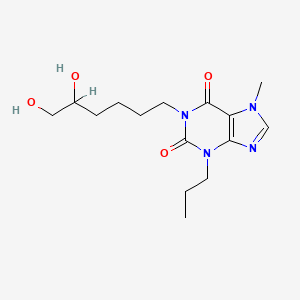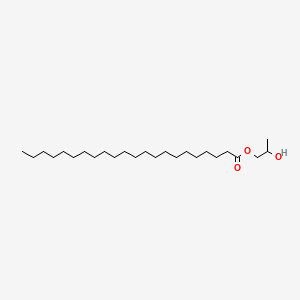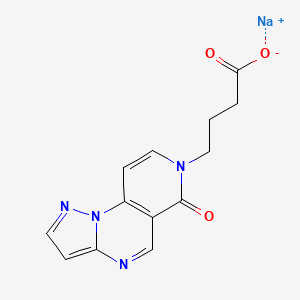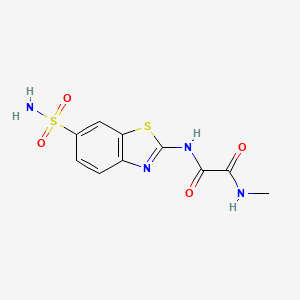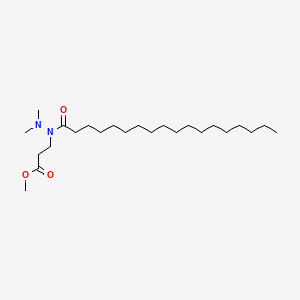
Octadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound characterized by its long carbon chain and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multi-step organic reactions. One common approach is the reaction of octadecanoic acid with 3-methoxy-3-oxopropyl hydrazine under controlled conditions. The reaction requires precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: Octadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Octadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is studied for its potential effects on cellular processes. It may be used to investigate the role of specific functional groups in biological systems.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be harnessed for various applications, including coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which Octadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Octadecanoic acid: A fatty acid with a similar carbon chain length but lacking the functional groups present in the target compound.
3-Methoxy-3-oxopropyl hydrazine: A related hydrazine derivative that lacks the long carbon chain of the target compound.
Other hydrazides: Compounds with similar hydrazide functional groups but different carbon chain lengths or additional functional groups.
Uniqueness: Octadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its combination of a long carbon chain and specific functional groups. This combination provides distinct chemical and physical properties that differentiate it from similar compounds.
Properties
CAS No. |
96804-37-4 |
|---|---|
Molecular Formula |
C24H48N2O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
methyl 3-[dimethylamino(octadecanoyl)amino]propanoate |
InChI |
InChI=1S/C24H48N2O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(27)26(25(2)3)22-21-24(28)29-4/h5-22H2,1-4H3 |
InChI Key |
SHHRIFJTMSNXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCC(=O)OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


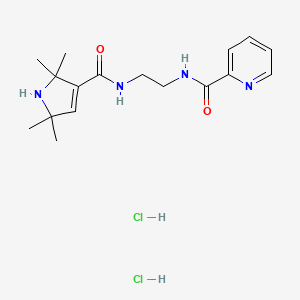
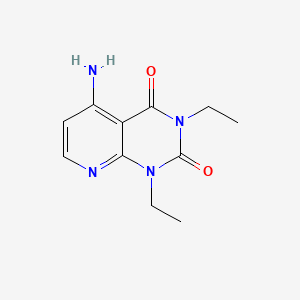
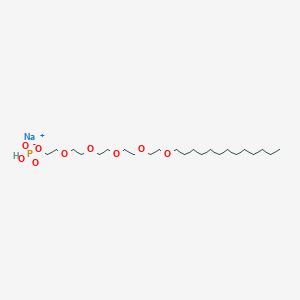
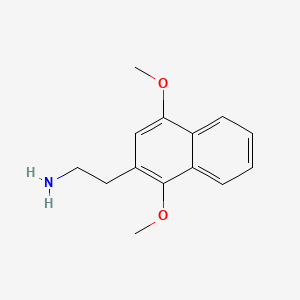
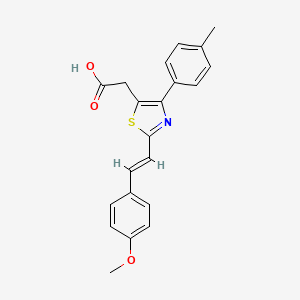

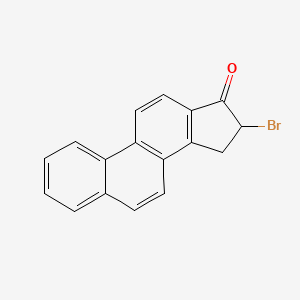
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
